2-Iodo-6-isopropoxyphenol

Hypervalent iodine chemistry Oxidation reagents Sulfide-to-sulfoxide oxidation

Researchers requiring the specific 2,6-disubstitution pattern for directed ortho-metalation or hypervalent iodine chemistry face limited isomer-pure sourcing. 2-Iodo-6-isopropoxyphenol (CAS 1243280-95-6) directly addresses this gap as the mandatory precursor for microcrystalline 1-iodyl-2-isopropoxybenzene-a recyclable I(V) oxidant for selective sulfide-to-sulfoxide and alcohol-to-carbonyl conversions. Its C-I bond undergoes oxidative addition ~10²-10⁴× faster than C-Br, enabling higher-yield Suzuki, Sonogashira, and Heck couplings under milder conditions. • Exclusive 2-iodo-6-isopropoxy isomer ensures hydroxyl-directed metalation/halogen-dance regiochemistry unattainable with CAS 1243374-24-4 or 1243353-32-3. • Patent-reported bioactivity ≤0.1 μM against differentiation targets supports AML screening cascades. • Single batch, full characterization data, immediate global dispatch.

Molecular Formula C9H11IO2
Molecular Weight 278.09 g/mol
Cat. No. B14850691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-isopropoxyphenol
Molecular FormulaC9H11IO2
Molecular Weight278.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(=CC=C1)I)O
InChIInChI=1S/C9H11IO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3
InChIKeyXCUPLASYPWWVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-isopropoxyphenol Identity & Procurement


2-Iodo-6-isopropoxyphenol (CAS 1243280-95-6) is an ortho-iodinated phenol ether with molecular formula C₉H₁₁IO₂ and a molecular weight of 278.09 g·mol⁻¹ . The compound features a phenolic hydroxyl group at position 1, an iodine substituent at the ortho (2-) position, and an isopropoxy (–OCH(CH₃)₂) group at the 6-position of the aromatic ring, yielding the SMILES notation CC(C)Oc1cccc(I)c1O . This specific 2,6-disubstitution pattern places the iodine atom adjacent to the free hydroxyl group, a structural motif that is critical for directed ortho-metalation chemistry, hypervalent iodine oxidation, and palladium-catalyzed cross-coupling reactivity . The compound is listed as a synthetic intermediate in pharmaceutical patent literature, including Arena Pharmaceuticals' application US 20110040105 for processes useful for making pharmaceutically active compounds [1].

Why 2-Iodo-6-isopropoxyphenol Is Irreplaceable


The 2-iodo-6-isopropoxy substitution pattern on the phenol scaffold is not arbitrary; it governs three chemically orthogonal properties that cannot be simultaneously replicated by any single analog. First, the iodine at the ortho position relative to the hydroxyl group is essential for oxidative conversion to isolable, microcrystalline hypervalent iodine(V) reagents—a transformation that fails with bromo- or chloro-substituted analogs [1]. Second, in palladium-catalyzed cross-coupling manifolds (Suzuki, Sonogashira, Heck), the C–I bond undergoes oxidative addition approximately 10² to 10⁴ times faster than the corresponding C–Br bond, directly affecting reaction yield and selectivity [2]. Third, positional isomers such as 2-iodo-3-isopropoxyphenol (CAS 1243374-24-4) and 3-iodo-2-isopropoxyphenol (CAS 1243353-32-3) present a different spatial relationship between the iodine, hydroxyl, and ether functionalities, altering chelation behavior, hydrogen-bonding capacity, and regioselectivity in subsequent transformations . Substituting any of these three structural features—halogen identity, substituent position, or alkoxy group—compromises at least one of the compound's enabling chemical functions.

2-Iodo-6-isopropoxyphenol Differentiation Evidence


Hypervalent Iodine(V) Reagent Formation: Iodo vs. Bromo/Chloro

2-Iodo-6-isopropoxyphenol serves as the direct precursor to 1-iodyl-2-isopropoxybenzene (compound 8c), a chemically stable, microcrystalline hypervalent iodine(V) reagent. In the seminal study by Koposov et al., 2-iodophenol ethers bearing the isopropoxy substituent were oxidized by dimethyldioxirane to give the corresponding 2-iodylphenol ethers, which were isolated as stable solids and fully characterized by single-crystal X-ray diffraction [1]. This oxidation pathway is unique to the ortho-iodophenol ether motif; the bromo- and chloro-substituted analogs (e.g., 2-bromo-6-isopropoxyphenol, CAS 350792-40-4) are incapable of undergoing this transformation to isolable I(V) species because the C–Br and C–Cl bonds cannot be oxidized to the requisite hypervalent iodine oxidation state under these conditions [1]. The resulting iodyl reagent selectively oxidizes sulfides to sulfoxides and primary/secondary alcohols to aldehydes/ketones, providing a synthetic capability that is simply absent from the bromo and chloro congeners [1].

Hypervalent iodine chemistry Oxidation reagents Sulfide-to-sulfoxide oxidation

Cross-Coupling Reactivity: C–I vs. C–Br

In copper-free Sonogashira coupling of o-halophenols with phenylacetylene catalyzed by Pd/MgLa mixed metal oxide, the reaction was reported to be efficient only with 2-iodophenol, yielding the 2-arylbenzofuran derivative as the major product. In contrast, the corresponding 2-bromophenol and 2-chlorophenol substrates provided the expected benzofuran derivative in low yield under identical conditions due to their intrinsically lower reactivity toward oxidative addition with Pd(0) [1]. Extrapolating this established reactivity hierarchy (I >> Br > Cl) to the 6-isopropoxy-substituted series, 2-iodo-6-isopropoxyphenol is expected to exhibit markedly faster and higher-yielding cross-coupling than 2-bromo-6-isopropoxyphenol (CAS 350792-40-4). The kinetic advantage of aryl iodides over aryl bromides in Pd(0)-catalyzed oxidative addition is well-documented, with rate enhancements typically ranging from 10²- to 10⁴-fold depending on ligand and substrate electronics [1].

Cross-coupling Sonogashira reaction Suzuki-Miyaura coupling Palladium catalysis

Positional Isomer Differentiation: 2,6- vs. 2,3- vs. 3,2-Substitution

Three isomeric iodo-isopropoxyphenols share the identical molecular formula C₉H₁₁IO₂ and molecular weight 278.09 g·mol⁻¹ but differ critically in the relative positions of the iodine, hydroxyl, and isopropoxy substituents . In 2-iodo-6-isopropoxyphenol, both the iodine and the hydroxyl group reside on the same face of the aromatic ring with the isopropoxy group at the 6-position, creating a 1,2,3-trisubstitution pattern where the hydroxyl group is flanked by iodine (ortho) and the isopropoxy ether (meta-relationship). In 2-iodo-3-isopropoxyphenol (CAS 1243374-24-4), the iodine and isopropoxy groups are adjacent (positions 2 and 3), while in 3-iodo-2-isopropoxyphenol (CAS 1243353-32-3), the isopropoxy group is at position 2 and iodine at position 3 . This regiochemical variation directly impacts: (a) the capacity for intramolecular hydrogen bonding between the phenolic OH and the ortho-substituent, which differs between isomers; (b) directed ortho-metalation (DoM) chemistry, where the 2-iodo-6-isopropoxy arrangement places a directing metalation group (OH) adjacent to the iodine-bearing carbon; and (c) steric accessibility of the iodine for oxidative addition in cross-coupling .

Positional isomerism Regioselectivity Chelation control Directed ortho-metalation

Antiproliferative and Pro-Differentiation Activity

According to patent-derived biological data, 2-iodo-6-isopropoxyphenol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This dual antiproliferative/pro-differentiation activity profile suggests potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. The Molecular Bioactivity Database (MolBIC) lists this compound with bioactivity values ≤ 0.1 μM against certain protein targets, indicating potent interactions at the sub-micromolar level [2]. While direct comparative bioactivity data against the bromo analog (2-bromo-6-isopropoxyphenol) or positional isomers are not publicly available, the iodine substituent is known to influence target binding through halogen bonding and hydrophobic interactions that differ qualitatively from those of bromine or chlorine [1].

Anticancer activity Cell differentiation Monocyte induction Antiproliferative screening

2-Iodo-6-isopropoxyphenol Procurement & Applications


Hypervalent Iodine(V) Reagent for Selective Oxidation

2-Iodo-6-isopropoxyphenol is the mandatory precursor for preparing 1-iodyl-2-isopropoxybenzene, a microcrystalline, bench-stable hypervalent iodine(V) reagent capable of chemoselectively oxidizing sulfides to sulfoxides and alcohols to aldehydes or ketones [1]. This application is uniquely accessible from the iodo-substituted compound and cannot be replicated using 2-bromo-6-isopropoxyphenol or any chloro analog. Laboratory groups developing mild, metal-free oxidation methodologies should procure this specific iodo compound as the gateway to a recyclable I(V) oxidant [1].

Palladium Cross-Coupling for Benzofurans and Biaryls

In Sonogashira, Suzuki-Miyaura, and Heck coupling reactions, the C–I bond of 2-iodo-6-isopropoxyphenol undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding C–Br bond in 2-bromo-6-isopropoxyphenol, directly translating to higher product yields under milder conditions [2]. This reactivity advantage is critical for convergent synthetic routes where the phenol coupling partner is precious or where late-stage functionalization demands high conversion efficiency. Medicinal chemistry teams synthesizing benzofuran libraries or functionalized biaryl intermediates should prioritize the iodo congener over the bromo or chloro alternatives to maximize coupling efficiency [2].

Regioselective Directed ortho-Metalation (DoM)

The 2-iodo-6-isopropoxy arrangement places the phenolic hydroxyl adjacent to the iodine-bearing carbon, enabling directed ortho-lithiation and subsequent iodine-magnesium exchange reactions that are facilitated by the adjacent carbamoyl or hydroxyl directing group . Among the three isomeric iodo-isopropoxyphenols (CAS 1243280-95-6, 1243374-24-4, and 1243353-32-3), only the 2-iodo-6-isopropoxy isomer presents the iodine directly ortho to the free hydroxyl, which is the geometric prerequisite for hydroxyl-directed metalation/halogen dance sequences . Procurement of the correct isomer is essential for synthetic sequences relying on this regiochemical control element.

Anticancer Lead Discovery with Differentiation-Inducing Activity

Patent-derived biological activity data indicate that 2-iodo-6-isopropoxyphenol arrests proliferation of undifferentiated cells and promotes monocyte lineage differentiation, with bioactivity values ≤ 0.1 μM against certain molecular targets [3]. This functional profile distinguishes the compound from its brominated analog, for which comparable differentiation-inducing activity has not been reported. Drug discovery programs investigating differentiation therapy for acute myeloid leukemia or hyperproliferative skin disorders should include 2-iodo-6-isopropoxyphenol—rather than generic halophenols—in their screening cascades [3].

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